Urea, 1-allyl-3-(m-nitrophenyl)-2-thio-
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Overview
Description
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group, a meta-nitrophenyl group, and a thio group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with m-nitroaniline in the presence of a suitable base. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently converted to the desired product under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- may involve similar synthetic routes as those used in laboratory-scale synthesis. the process is optimized for large-scale production, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the nitro and thio groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-allyl-3-(p-nitrophenyl)-2-thio-: Similar structure but with a para-nitrophenyl group.
Urea, 1-allyl-3-(o-nitrophenyl)-2-thio-: Similar structure but with an ortho-nitrophenyl group.
Urea, 1-allyl-3-(m-nitrophenyl)-2-oxo-: Similar structure but with an oxo group instead of a thio group.
Uniqueness
Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- is unique due to the specific positioning of the nitro group in the meta position and the presence of the thio group
Properties
CAS No. |
74051-52-8 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11N3O2S/c1-2-6-11-10(16)12-8-4-3-5-9(7-8)13(14)15/h2-5,7H,1,6H2,(H2,11,12,16) |
InChI Key |
FVADBRSNOKZHHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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